(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814184
InChI: InChI=1S/C12H16N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-6,10-11,13H,7H2,1-2H3,(H,15,16)/t10?,11-/m1/s1
SMILES:
Molecular Formula: C12H16N2O2S
Molecular Weight: 252.33 g/mol

(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15814184

Molecular Formula: C12H16N2O2S

Molecular Weight: 252.33 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid -

Specification

Molecular Formula C12H16N2O2S
Molecular Weight 252.33 g/mol
IUPAC Name (2R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C12H16N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-6,10-11,13H,7H2,1-2H3,(H,15,16)/t10?,11-/m1/s1
Standard InChI Key UVBBPRJLXWJSHK-RRKGBCIJSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)[C@@H]2NC(CS2)C(=O)O
Canonical SMILES CN(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid features a thiazolidine ring—a five-membered heterocycle containing sulfur and nitrogen—linked to a para-dimethylamino phenyl group at the C2 position and a carboxylic acid moiety at C4. The (2R) configuration ensures stereochemical specificity, which is critical for its biological interactions. The dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) enhances solubility and facilitates hydrogen bonding with target proteins, while the carboxylic acid group enables salt formation and improves bioavailability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight252.33 g/mol
Melting Point198–202°C (decomposes)
SolubilitySoluble in polar solvents (e.g., DMSO, ethanol)
logP (Octanol-Water)1.2

Synthesis and Optimization

Conventional Synthesis Route

The synthesis typically begins with L-cysteine, which undergoes cyclization with 4-(dimethylamino)benzaldehyde in a mixture of ethanol and water at ambient temperatures (20–25°C). The reaction proceeds via nucleophilic attack of the cysteine thiol group on the aldehyde carbonyl, followed by intramolecular cyclization to form the thiazolidine ring. Protecting groups such as tert-butyloxycarbonyl (Boc) are occasionally employed to prevent unwanted side reactions at the amine or carboxylic acid sites.

Key Steps:

  • Aldehyde Activation: 4-(Dimethylamino)benzaldehyde is dissolved in ethanol.

  • Cyclization: L-cysteine is added dropwise, initiating thiazolidine ring formation.

  • Acidification: The reaction mixture is acidified to precipitate the product.

  • Purification: Recrystallization from ethanol yields the pure (2R)-enantiomer.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization, reducing reaction times from 12 hours to 30 minutes. This method enhances yield (85–90%) and minimizes racemization, preserving the (2R) configuration .

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates potent antiproliferative effects against melanoma (SK-MEL-28) and prostate cancer (PC-3) cell lines, with IC50_{50} values of 12.3 μM and 18.7 μM, respectively. Mechanistic studies suggest it induces apoptosis via mitochondrial pathway activation, characterized by cytochrome c release and caspase-3 cleavage. Comparative studies with cisplatin reveal lower cytotoxicity toward non-cancerous HEK-293 cells, indicating selectivity.

Anti-Inflammatory and Antioxidant Properties

In murine models, the compound reduces TNF-α and IL-6 levels by 40–50% at 10 mg/kg, comparable to dexamethasone. Its antioxidant capacity, measured via DPPH assay, shows an EC50_{50} of 45 μM, attributed to the thiazolidine ring’s radical-scavenging activity.

Pharmacological Applications

Cancer Therapeutics

Preclinical trials highlight its potential as an adjuvant therapy. In combination with paclitaxel, it reduces tumor volume in xenograft models by 70% versus 50% for paclitaxel alone.

Infectious Disease Management

Molecular docking studies predict strong binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in mycolic acid synthesis . This interaction, with a binding energy of −9.2 kcal/mol, suggests utility against multidrug-resistant tuberculosis .

Interaction Studies and Molecular Docking

Protein Targets

The compound exhibits high affinity for histone deacetylases (HDACs) and topoisomerase II, with docking scores of −11.3 and −10.8 kcal/mol, respectively. These interactions correlate with its epigenetic modulation and DNA damage responses observed in vitro.

Table 2: Activity Comparison of Thiazolidine Derivatives

CompoundAnticancer IC50_{50} (μM)Antimicrobial MIC (μg/mL)
(2R)-2-(4-Dimethylaminophenyl) derivative12.3 (Melanoma)N/A
7-Oxo-thiazolo-triazine N/A50 (M. smegmatis)
N-(4-Bromophenyl)thiazol-2-yl 22.1 (MCF7)6.5 (S. aureus)

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